Sulfur Position and Physicochemical Properties
The defining feature of 11,17-Dithiaheptacosane is its linear, symmetrical 1,5-bis(decylthio)pentane structure, which places two sulfur atoms 6 carbons apart in the center of a long alkyl chain. This contrasts sharply with the C25H52S2 isomer 1,2-bis(methylthio)tricosane, where both sulfurs are at one terminus (1,2-position) on a branched chain, and bis(dodecylthio)methane, where they are geminal on a single carbon. These structural variations result in fundamental property differences .
| Evidence Dimension | Molecular Architecture & Sulfur Position |
|---|---|
| Target Compound Data | Linear, symmetrical, mid-chain S-S spacing of 6 carbons (11,17-positions) |
| Comparator Or Baseline | Comparator 1: 1,2-bis(methylthio)tricosane (terminal, vicinal sulfurs). Comparator 2: bis(dodecylthio)methane (geminal sulfurs). |
| Quantified Difference | Target has a center of symmetry; Comparators are asymmetric or have a different S-C-S angle geometry. |
| Conditions | Structural analysis based on SMILES and InChI identifiers. |
Why This Matters
This structural isomerism directly dictates the compound's ability to act as a linear, bidentate ligand or spacer in material science, which is architecturally impossible for its branched or geminal isomers.
